dimethyl 7-(3-nitrophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate
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Overview
Description
Dimethyl 7-(3-nitrophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique thiopyrano-thiazole ring system, which is fused with a nitrophenyl group and two ester groups.
Preparation Methods
The synthesis of dimethyl 7-(3-nitrophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often involve refluxing in solvents like ethanol or dioxane, with catalysts such as hydrochloric acid or p-toluenesulfonic acid . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Dimethyl 7-(3-nitrophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like sulfuric acid, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dimethyl 7-(3-nitrophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its thiazole ring structure.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of dyes, pigments, and other organic materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dimethyl 7-(3-nitrophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate involves its interaction with various molecular targets. The compound’s thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can occur through binding to the active site or allosteric sites of the target molecules, disrupting their normal function. The nitrophenyl group may also contribute to the compound’s biological activity by participating in redox reactions and generating reactive oxygen species .
Comparison with Similar Compounds
Dimethyl 7-(3-nitrophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a simpler thiazole structure.
Ritonavir: An antiretroviral drug with a more complex structure but containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring and additional functional groups.
The uniqueness of this compound lies in its fused thiopyrano-thiazole ring system and the presence of both nitrophenyl and ester groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C16H12N2O7S2 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
dimethyl 7-(3-nitrophenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate |
InChI |
InChI=1S/C16H12N2O7S2/c1-24-14(19)10-9(7-4-3-5-8(6-7)18(22)23)11-13(17-16(21)27-11)26-12(10)15(20)25-2/h3-6,9H,1-2H3,(H,17,21) |
InChI Key |
MSUIXAOPKQHUDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])SC(=O)N2)C(=O)OC |
Origin of Product |
United States |
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